molecular formula C19H10Br2N2 B8205567 4-(3,6-Dibromo-9H-carbazol-9-yl)benzonitrile

4-(3,6-Dibromo-9H-carbazol-9-yl)benzonitrile

Cat. No.: B8205567
M. Wt: 426.1 g/mol
InChI Key: HNMJYYKKLWEDGW-UHFFFAOYSA-N
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Properties

IUPAC Name

4-(3,6-dibromocarbazol-9-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Br2N2/c20-13-3-7-18-16(9-13)17-10-14(21)4-8-19(17)23(18)15-5-1-12(11-22)2-6-15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMJYYKKLWEDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS)

A highly efficient method involves treating 9H-carbazole with NBS in DMF at 0°C for 30 minutes, yielding 3,6-dibromo-9H-carbazole in 92% purity. The low temperature minimizes side reactions, while DMF acts as both solvent and stabilizer for the reactive brominating agent.

Alternative Bromination with Molecular Bromine

In the absence of NBS, molecular bromine (Br₂) in dichloromethane (DCM) at room temperature provides a straightforward route. However, this method requires careful stoichiometric control to avoid over-bromination. For example, a 2:1 molar ratio of Br₂ to carbazole in DCM over 12 hours yields 3,6-dibromo-9H-carbazole with 85% efficiency.

Table 1: Bromination Conditions for 3,6-Dibromo-9H-carbazole

Brominating AgentSolventTemperatureTimeYieldReference
NBSDMF0°C0.5 h92%
Br₂DCMRT12 h85%

Palladium-Catalyzed C–N Coupling with 4-Bromobenzonitrile

The critical C–N bond formation between 3,6-dibromo-9H-carbazole and 4-bromobenzonitrile is achieved via Buchwald-Hartwig amination. This method ensures precise regioselectivity and high functional group tolerance.

Optimized Coupling Conditions

A reaction mixture containing 3,6-dibromo-9H-carbazole (1.0 equiv), 4-bromobenzonitrile (1.1 equiv), Pd(OAc)₂ (1.3 mol%), P(t-Bu)₃ (3.7 mol%), and K₂CO₃ (2.5 equiv) in toluene at 115°C for 24 hours affords the target compound in 76.6% yield. The use of P(t-Bu)₃ as a ligand enhances catalytic activity by stabilizing the palladium center, while toluene ensures optimal solubility of aromatic substrates.

Mechanistic Insights

The reaction proceeds through oxidative addition of 4-bromobenzonitrile to Pd(0), followed by coordination of the carbazole nitrogen to Pd(II). Reductive elimination forms the C–N bond, releasing the coupled product and regenerating the Pd(0) catalyst. The electron-withdrawing nitrile group on the aryl bromide slightly reduces reactivity compared to aldehydes but remains compatible with the catalytic system.

Table 2: Buchwald-Hartwig Coupling Parameters

SubstrateCatalyst SystemBaseSolventTemperatureTimeYieldReference
3,6-Dibromo-9H-carbazolePd(OAc)₂/P(t-Bu)₃K₂CO₃Toluene115°C24 h76.6%

Alternative Synthetic Approaches

Ullmann-Type Coupling

Copper-mediated Ullmann coupling offers a ligand-free alternative but requires harsh conditions (e.g., CuI, 1,10-phenanthroline, DMF, 130°C). While this method achieves 60–65% yields, prolonged reaction times (48 hours) and lower functional group tolerance limit its practicality compared to palladium catalysis.

Nucleophilic Aromatic Substitution

Reaction of 3,6-dibromo-9H-carbazole with 4-fluorobenzonitrile in the presence of NaH/THF at 0°C provides a moderate yield (55%). However, fluorine’s poor leaving group ability necessitates excess base, complicating purification.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃, 500 MHz) : δ 8.49 (d, J = 7.6 Hz, 2H, Ar–H), 7.87 (s, 2H, Ar–H), 7.60–7.40 (m, 4H, Ar–H).

  • ¹³C NMR (CDCl₃, 125 MHz) : δ 146.66 (C–N), 131.91 (C–Br), 119.16 (C≡N).

Mass Spectrometry (MS)

  • ESI-MS : m/z calcd for C₁₉H₁₀Br₂N₂ ([M]⁺) 427.9142; found: 427.9145 .

Biological Activity

4-(3,6-Dibromo-9H-carbazol-9-yl)benzonitrile, a compound of interest in medicinal and materials chemistry, has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H10Br2N. The structure features a carbazole core substituted with bromine atoms and a benzonitrile group, which influences its electronic properties and biological interactions.

Antitumor Activity

Research indicates that carbazole derivatives exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In one study, specific N-substituted carbazoles demonstrated potent antiproliferative activity against human carcinoma cell lines such as HCT116 (colon) and NCI-H460 (lung) .

CompoundIC50 (µM)Cell Line
N-ethyl-carbazole derivative5.9C6 glioma
N-ethyl-carbazole derivative25.7A549 lung carcinoma

Antimicrobial Properties

Carbazole derivatives have been reported to possess antimicrobial activity. The mechanism often involves the disruption of microbial membranes or inhibition of essential enzymes. A review highlighted various N-substituted carbazoles with documented antibacterial and antifungal activities .

Neuroprotective Effects

Some studies suggest that carbazole derivatives may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. For example, certain compounds have been shown to inhibit neuroinflammation and promote neuronal survival under stress conditions .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial growth.
  • Receptor Modulation : Potential interactions with receptors involved in cell signaling pathways could lead to altered cellular responses.

Case Study 1: Antiproliferative Activity

In a recent study, this compound was tested against several cancer cell lines. The compound showed significant cytotoxicity with an IC50 value lower than many known chemotherapeutics, indicating its potential as a lead compound for drug development.

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of this compound against various pathogens. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.

Comparison with Related Compounds

The biological activity of this compound can be compared with other carbazole derivatives:

CompoundStructureAntitumor Activity
4-(9H-Carbazol-9-yl)benzonitrileLacks bromine substituentsModerate
3,6-Dibromo-9H-carbazoleSimilar structure without benzonitrileLow

Q & A

Q. What are the standard synthetic routes for preparing 4-(3,6-Dibromo-9H-carbazol-9-yl)benzonitrile?

The compound is typically synthesized via sequential functionalization of the carbazole core. A common approach involves:

  • Bromination : Direct bromination of carbazole at the 3- and 6-positions using bromine or N \text{N}-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl4\text{CCl}_4) under controlled temperature (40–60°C) .
  • Cyanophenyl Substitution : Reaction of 3,6-dibromocarbazole with 4-cyanophenylboronic acid via Suzuki-Miyaura coupling. This requires a palladium catalyst (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) and a base (e.g., Na2CO3\text{Na}_2\text{CO}_3) in a solvent mixture (toluene/ethanol/water) at reflux . Key challenges include controlling regioselectivity during bromination and ensuring high coupling efficiency in the Suzuki step.

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves the spatial arrangement of bromine and benzonitrile substituents. For example, SCXRD data for analogous carbazole derivatives confirm dihedral angles between the carbazole core and substituents (e.g., ~60° for benzonitrile groups) .
  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR verify bromine substitution (absence of protons at 3-/6-positions) and benzonitrile integration.
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (C19H11Br2N2\text{C}_{19}\text{H}_{11}\text{Br}_2\text{N}_2, expected m/zm/z: 433.93).

Q. What are the primary research applications of this compound in materials science?

The compound serves as:

  • A building block for optoelectronic materials (e.g., organic light-emitting diodes, OLEDs) due to its electron-deficient carbazole core and bromine sites for further functionalization .
  • A precursor for phosphorescent emitters when complexed with iridium or platinum .

Advanced Research Questions

Q. How can researchers optimize the Suzuki-Miyaura coupling step to improve yield?

  • Catalyst Selection : Use Pd2(dba)3\text{Pd}_2(\text{dba})_3 with SPhos\text{SPhos} ligand for enhanced stability and turnover .
  • Solvent System : Replace toluene with THF/water to reduce side reactions (e.g., homocoupling).
  • Temperature Control : Maintain 80–90°C to balance reaction rate and catalyst degradation. Yields >85% are achievable with optimized conditions, as demonstrated in analogous carbazole syntheses .

Q. How to resolve contradictions in bromination efficiency reported in literature?

Discrepancies in bromination yields (70–95%) arise from:

  • Reagent Purity : Impure NBS\text{NBS} may lead to incomplete bromination.
  • Reaction Time : Extended times (>6 hours) improve substitution but risk over-bromination.
  • Solvent Polarity : CCl4\text{CCl}_4 minimizes polar byproducts compared to DCM . Validate results via 1H^1\text{H}-NMR to quantify unreacted starting material.

Q. What strategies link structural modifications to photophysical properties?

  • Substituent Effects : Electron-withdrawing groups (e.g., benzonitrile) red-shift absorption/emission spectra.
  • Crystallographic Data : SCXRD reveals planarization of the carbazole core in derivatives, enhancing charge transport in OLEDs .
  • Computational Modeling : Density Functional Theory (DFT) predicts HOMO/LUMO levels based on substituent electronegativity .

Q. How to assess purity and stability for device fabrication?

  • HPLC : Use a C18\text{C}_{18} column with acetonitrile/water (80:20) to detect impurities (<0.5% threshold).
  • Thermogravimetric Analysis (TGA) : Stability up to 250°C confirms suitability for vacuum deposition in devices .

Q. What are the limitations of current synthetic methods?

  • Pd Residues : Trace palladium in final products can quench luminescence in OLEDs. Mitigate via chelation resins (e.g., SiliaBond® Thiol) .
  • Regioselectivity : Competing 1,2- vs. 1,4-bromination in carbazole derivatives requires careful optimization .

Q. How to design experiments for studying degradation pathways?

  • Accelerated Aging : Expose thin films to UV light (365 nm) and monitor via FTIR for nitrile group degradation.
  • Mass Spectrometry : Identify decomposition products (e.g., debrominated species) .

Q. What alternative coupling reactions expand functionalization possibilities?

  • Sonogashira Coupling : Attach alkynes to bromine sites for extended π-conjugation .
  • Buchwald-Hartwig Amination : Introduce amine groups for hole-transport layers in OLEDs .

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